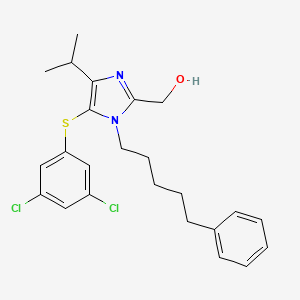
5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE
Descripción general
Descripción
5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE is a chemical compound with the molecular formula C13H16ClNO It is a derivative of benzene, characterized by the presence of a chlorine atom, an isocyanate group, and two isopropyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE typically involves the reaction of 5-chloro-2-nitro-1,3-di(propan-2-yl)benzene with phosgene or a similar reagent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Addition Reactions: Reagents such as primary or secondary amines are commonly used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Addition Reactions: Products include ureas and carbamates.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE involves its reactivity with nucleophiles. The isocyanate group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in various applications, such as the modification of proteins or the synthesis of bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1,3,5-tri(propan-2-yl)benzene: Similar structure but lacks the isocyanate group.
5-Chloro-2-nitro-1,3-di(propan-2-yl)benzene: Precursor in the synthesis of the target compound.
Propiedades
Número CAS |
63520-60-5 |
|---|---|
Fórmula molecular |
C13H16ClNO |
Peso molecular |
237.72 g/mol |
Nombre IUPAC |
5-chloro-2-isocyanato-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C13H16ClNO/c1-8(2)11-5-10(14)6-12(9(3)4)13(11)15-7-16/h5-6,8-9H,1-4H3 |
Clave InChI |
LYAWGVFUGRUFEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1N=C=O)C(C)C)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Amino-4-[3-(methyloxy)phenyl]-3-thiophenecarbonitrile](/img/structure/B8744318.png)



![8-(Hydroxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B8744351.png)


